molecular formula C12H16ClN B1411798 N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine CAS No. 1700498-48-1

N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine

Cat. No.: B1411798
CAS No.: 1700498-48-1
M. Wt: 209.71 g/mol
InChI Key: UUKCAAYKKSBHLI-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • A study by McLaughlin et al. (2016) presented the identification and synthesis of a compound similar in structure to N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine, emphasizing the importance of accurate identification in research chemicals and their potential applications in chemical synthesis (McLaughlin et al., 2016).
  • Crystal Structure Analysis :

    • Research by Sarı et al. (2002) discussed the crystal structure of a compound related to this compound, indicating its relevance in structural chemistry and potential applications in designing materials with specific properties (Sarı et al., 2002).
  • Synthesis and Reactivity in Organic Chemistry :

    • Shinkevich et al. (2008) focused on the synthesis and reactivity of derivatives similar to this compound, highlighting their importance in developing new synthetic routes and understanding chemical reactivity (Shinkevich et al., 2008).
  • Enamine Chemistry and Reaction Studies :

    • A study by Madsen (1968) explored the addition reactions of compounds similar to this compound, contributing to our understanding of enamine chemistry and its applications in synthesis (Madsen, 1968).
  • Antimicrobial and Cytotoxic Activity :

    • Research by Noolvi et al. (2014) studied the antibacterial and cytotoxic properties of azetidine-2-one derivatives of compounds structurally related to this compound, suggesting potential applications in developing new antimicrobial agents (Noolvi et al., 2014).
  • Intramolecular Alkylations in Medicinal Chemistry :

    • Haque and Rasmussen (1997) investigated intramolecular cyclizations of benzimidazole derivatives, showing relevance to the development of new compounds with potential medicinal applications (Haque & Rasmussen, 1997).
  • Density Functional Theory (DFT) Calculations and Molecular Characterization :

    • A 2022 study emphasized the importance of DFT calculations in understanding the molecular properties of cyclobutane-containing compounds, relevant to the study of this compound (2022).

Properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-9-5-6-10(7-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKCAAYKKSBHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.